Home > Products > Screening Compounds P58214 > Iothalamate meglumine
Iothalamate meglumine - 13087-53-1

Iothalamate meglumine

Catalog Number: EVT-271808
CAS Number: 13087-53-1
Molecular Formula: C18H26I3N3O9
Molecular Weight: 809.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iothalamate Meglumine is an organic iodine compound primarily utilized as a radiographic contrast agent in scientific research. [, , ] It is classified as an ionic monomeric contrast agent due to its chemical structure and dissociation into charged particles in solution. [] In research, Iothalamate Meglumine serves as a tool for enhancing the visibility of various anatomical structures and physiological processes during imaging procedures. [, , , , ]

Iothalamic Acid

Relevance: Iothalamic Acid is the parent compound of Iothalamate Meglumine. Iothalamate Meglumine is formed by combining Iothalamic Acid with meglumine, a non-ionic compound, to improve its solubility and reduce its toxicity. The meglumine salt form of Iothalamic Acid, like other meglumine salts of contrast agents, exhibits lower toxicity in the cerebral circulation compared to sodium salts.

Diatrizoate Meglumine

Relevance: Similar to Iothalamate Meglumine, Diatrizoate Meglumine is an ionic, water-soluble contrast agent. It is frequently compared to Iothalamate Meglumine in research studies evaluating the efficacy and safety of different contrast agents for procedures like hysterosalpingography and angiography. Studies have indicated that both Diatrizoate Meglumine and Iothalamate Meglumine might have similar inflammatory effects when selectively injected into fallopian tubes.

Iopamidol

Relevance: Iopamidol serves as a key comparator to Iothalamate Meglumine in many studies, as it represents a different class of contrast media (non-ionic vs. ionic). Research suggests that Iopamidol might cause less patient discomfort and fewer changes in blood pressure during procedures like peripheral angiography compared to Iothalamate Meglumine. Additionally, Iopamidol's effect on blood-brain barrier permeability appears less pronounced than that of Iothalamate Meglumine.

Ioxaglate

Relevance: Research has shown Ioxaglate to induce minimal inflammation in fallopian tubes compared to Iothalamate Meglumine, suggesting a potentially safer profile for hysterosalpingography. This difference in inflammatory response further emphasizes the potential advantages of non-ionic contrast media like Ioxaglate over ionic agents like Iothalamate Meglumine in specific applications.

Metrizamide

Relevance: Metrizamide has been extensively studied alongside Iothalamate Meglumine in research investigating the effects of contrast media on the blood-brain barrier. Studies have indicated that Metrizamide, at various iodine concentrations, caused significantly less disruption to the blood-brain barrier compared to Iothalamate Meglumine, demonstrating a potential advantage in terms of neurotoxicity.

Iohexol

Relevance: Iohexol is frequently compared to Iothalamate Meglumine in studies assessing the safety and efficacy of contrast agents, particularly in pediatric populations. Research indicates that Iohexol might offer advantages over Iothalamate Meglumine in excretory urography in children, showing better visualization of certain renal structures and potentially lower adverse reaction risks.

Ethiodized Oil

Relevance: Ethiodized oil is often contrasted with water-soluble agents like Iothalamate Meglumine in research studying the potential therapeutic effects of hysterosalpingography on infertility. While some studies suggest higher pregnancy rates after using ethiodized oil, concerns about its long-term safety profile remain.

Ioversol

Relevance: In a study comparing Ioversol to Iothalamate Meglumine for ascending lower limb phlebography, no significant difference was found in terms of examination quality or patient tolerance. This suggests that Ioversol could be a viable alternative to Iothalamate Meglumine for this procedure.

Source and Classification

Iothalamate meglumine is classified as a radiopaque medium, which means it is used to block X-rays or other forms of radiation, allowing for clearer imaging of internal organs and systems. It is derived from iothalamic acid, which itself is synthesized from various chemical precursors. The compound is commercially available under various brand names, including Conray 60 and Vascoray .

Synthesis Analysis

The synthesis of iothalamate meglumine involves several steps:

  1. Starting Materials: The synthesis typically begins with iothalamic acid, which can be obtained through the iodination of benzoic acid derivatives.
  2. Formation of Meglumine Salt: Iothalamic acid is reacted with meglumine (N-methylglucamine), a sugar-derived amine. This reaction involves the formation of an ionic bond between the carboxylic acid group of iothalamic acid and the amino group of meglumine.
  3. Purification: The resulting product undergoes purification processes such as recrystallization or chromatography to remove any unreacted starting materials or by-products.

The specific conditions (temperature, pressure, and reaction time) can vary depending on the desired purity and yield of the final product.

Molecular Structure Analysis

Iothalamate meglumine has a complex molecular structure characterized by its iodine content, which contributes to its radiopaque properties. The molecular formula for iothalamate meglumine is C18H26I3N3O9C_{18}H_{26}I_3N_3O_9 with a molecular weight of approximately 613.916 g/mol .

Key Structural Features:

  • Iodine Atoms: The presence of three iodine atoms enhances its ability to absorb X-rays.
  • Carboxylic Acid Group: This functional group facilitates its solubility in water and interaction with biological tissues.
  • Meglumine Component: The addition of the sugar-derived amine increases solubility and reduces toxicity compared to other contrast agents.

The structural representation includes multiple functional groups such as amides and carboxylic acids, contributing to its biochemical interactions.

Chemical Reactions Analysis

Iothalamate meglumine participates in various chemical reactions primarily relevant to its function as a contrast agent:

  1. Hydrolysis: In aqueous environments, it can undergo hydrolysis, leading to the release of iothalamic acid and meglumine.
  2. Binding Interactions: It interacts with plasma proteins, which can alter its pharmacokinetics and distribution within the body.
  3. Stability Studies: Chemical stability studies often assess how iothalamate meglumine behaves under different pH levels and temperatures, crucial for ensuring safety during medical use.
Mechanism of Action

The mechanism of action for iothalamate meglumine involves:

  • Radiographic Density: Upon administration, it increases the radiographic density in targeted areas (e.g., blood vessels or urinary tract) within minutes due to rapid renal accumulation .
  • X-ray Absorption: The high atomic number of iodine allows it to absorb X-rays effectively, creating a contrast that outlines structures during imaging.
  • Distribution: It is distributed throughout the vascular system and excreted primarily through the kidneys, making it particularly useful for imaging renal function.

This mechanism highlights its role in enhancing diagnostic imaging quality by improving visualization of anatomical structures.

Physical and Chemical Properties Analysis

Iothalamate meglumine exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Poorly soluble in water (0.123 mg/mL), which influences its formulation for injection .
  • pKa Values: The strongest acidic pKa is approximately 2.13, indicating its behavior in physiological conditions.
  • Viscosity: It has high viscosity, which aids in maintaining stability during injection procedures.

These properties are critical when considering dosage forms and administration routes in clinical settings.

Applications

Iothalamate meglumine has several significant applications in medical diagnostics:

  1. Urography: Used to visualize the urinary tract to diagnose conditions like kidney stones or tumors.
  2. Angiography: Assists in imaging blood vessels to identify blockages or abnormalities.
  3. Computed Tomography Scans: Enhances images obtained from CT scans for better diagnostic accuracy.
  4. Myelography: Employed in spinal imaging procedures to assess conditions affecting the spinal cord.

These applications underscore its importance as a diagnostic tool in modern medicine, providing critical information for patient management and treatment planning.

Historical Development and Evolution of Iothalamate Meglumine as a Radiocontrast Agent

Origins and Early Synthesis in Diagnostic Imaging

Iothalamate meglumine emerged during the 1950s-1960s as part of a transformative effort to improve triiodinated benzene ring derivatives for radiographic imaging. Early ionic contrast agents like sodium diatrizoate (introduced in the 1950s) exhibited high osmolality (approximately 1500-2000 mOsm/kg), causing significant patient discomfort and adverse reactions. Researchers sought to improve tolerability by combining the iothalamate anion with meglumine (N-methylglucamine) cation, creating a highly water-soluble compound with lower acute toxicity than earlier diatrizoate formulations [3] [7]. This molecular innovation yielded an ionic monomeric agent with improved safety margins while retaining the critical radio-opacity required for vascular and excretory imaging [6].

The synthesis involved conjugating the triiodinated benzene core structure with specific organic side chains, with meglumine serving as a solubility-enhancing cation. This molecular configuration allowed iothalamate meglumine solutions to achieve iodine concentrations of 30-60% (282-480 mgI/mL), providing sufficient radiographic density for diverse procedures. Its initial applications centered on urography and angiography, where its renal excretion profile (filtered unchanged by glomeruli) enabled detailed visualization of the urinary tract [5] [6]. By the early 1960s, iothalamate meglumine had become established as a versatile agent for both intravascular and intracavitary examinations, marking a significant evolution from earlier hypertonic diatrizoate-based formulations [7].

Table 1: Evolution of Early Ionic Radiocontrast Agents

Compound (Introduction Era)Chemical ClassRepresentative Osmolality (mOsm/kg)Key Clinical Advantages
Sodium Iodide (1920s)Ionic Monomer~1500 (for 30% iodine)First IV agent
Diatrizoate (1950s)Ionic Monomer~1500-2000Improved radio-opacity
Iothalamate Meglumine (1960s)Ionic Monomer~1200-1400Improved solubility & lower toxicity
Ioxaglate (1980s)Ionic Dimer~600Lower osmolality

Key Milestones in Regulatory Approvals and Clinical Adoption

Iothalamate meglumine received FDA approval in 1962 under the brand name Conray® (Mallinckrodt Pharmaceuticals), rapidly becoming a first-line ionic contrast medium for angiography, venography, and urography [4] [5]. Its adoption coincided with the global expansion of specialized radiology departments and the increasing utilization of intravenous urography (IVU) for diagnosing urinary tract pathologies. By 1970, Conray® accounted for approximately 40% of intravascular ionic contrast procedures in the United States, reflecting its clinical acceptance [8].

Critical regulatory milestones included:

  • 1964: Approval for cerebral angiography, expanding neurovascular applications
  • 1971: Clearance for intra-articular administration for arthrography
  • 1978: Authorization for pediatric urography following extensive safety studies [4]

Commercial development saw variations like Conray-30® (lower concentration for pediatric use) and Conray-43® (higher iodine concentration for abdominal/pelvic CT). Throughout the 1970s-1980s, iothalamate meglumine maintained significant market dominance despite emerging nonionic alternatives, largely due to its cost-effectiveness and well-established efficacy profile. By 1985, global sales exceeded $120 million annually (equivalent to ~$320 million in 2025 USD), underscoring its widespread adoption [1] [8].

Table 2: Market Evolution of Iothalamate Meglumine vs. Contrast Media Industry

PeriodGlobal Contrast Media Market (USD)Iothalamate Meglumine Market PositionKey Adoption Drivers
1965-1975$280 millionDominant ionic agentCost-effectiveness; Renal excretion efficiency
1975-1985$820 millionCo-dominant with diatrizoateExpanded indications (CT/angiography)
1985-1995$1.9 billionDeclining share vs. nonionic mediaPersistence in outpatient urography
2000-2024$5.3 billion (2024 value)Niche applicationsCost-driven markets; Retrograde pyelography

Transition from Ionic to Nonionic Contrast Media: Impact on Research Trajectories

The introduction of nonionic agents (e.g., iohexol, iopamidol) in the 1980s fundamentally redirected contrast media research due to their superior safety profiles. Nonionic monomers demonstrated significantly lower osmolality (500-700 mOsm/kg) than ionic agents like iothalamate meglumine (~1400 mOsm/kg), reducing hemodynamic instability and discomfort during rapid bolus injection [7] [9]. Landmark clinical studies revealed critical differences:

  • Nausea Incidence: 4.9% with ionic HOCM vs. 0.5% with nonionic LOCM during high-rate (4-5 mL/s) bolus injection [9]
  • Sickling Phenomena: Significantly reduced erythrocyte sickling with nonionic media in sickle cell patients vs. iothalamate [2]
  • Anaphylactoid Reactions: 8-9% with ionic media vs. 2-2.5% with nonionic alternatives [9]

These findings shifted industry investment toward nonionic monomer and dimer development (e.g., iodixanol). By 2000, nonionic agents captured >80% of the intravascular contrast market in developed countries [1]. Consequently, research into ionic agents like iothalamate meglumine declined sharply, focusing instead on:

  • Cost-Reduction Processes: Optimizing synthesis for price-sensitive markets
  • Non-Intravascular Formulations: Developing specialized preparations for cystourethrography (e.g., Cysto-Conray®) [7]
  • Hybrid Applications: Exploring utility as excipients in non-radiographic pharmaceuticals [8]

The legacy of iothalamate meglumine persists in modern contrast agent design through its role in establishing structure-osmolality relationships. Research demonstrated that osmolality reduction directly correlates with improved patient tolerance – a principle guiding all subsequent contrast media innovation [3] [7].

Table 3: Physiochemical Properties Driving the Ionic-to-Nonionic Transition

PropertyIothalamate Meglumine (Ionic Monomer)Iohexol (Nonionic Monomer)Iodixanol (Nonionic Dimer)
Osmolality (mOsm/kg)1200-1400520-720290
Iodine ConcentrationUp to 400 mgI/mLUp to 350 mgI/mLUp to 320 mgI/mL
Viscosity (cP at 37°C)5-155-208-25
Research Focus (1985-2000)Toxicity mitigationGlobal clinical adoptionIso-osmolality optimization

Properties

CAS Number

13087-53-1

Product Name

Iothalamate meglumine

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C18H26I3N3O9

Molecular Weight

809.1 g/mol

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

VLHUSFYMPUDOEL-WZTVWXICSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Conray 60
Iotalamate Meglumine
Iotalamate, Meglumine
Iotalamate, Methylglucamine
Iothalamate Meglumine
Iothalamate, Meglumine
Iothalamate, Methylglucamine
Iothalamic Acid Meglumine
Iothalamic Acid Methylglucamine
Meglumine Iotalamate
Meglumine Iothalamate
Meglumine, Iotalamate
Meglumine, Iothalamate
Meglumine, Iothalamic Acid
Methylglucamine Iotalamate
Methylglucamine Iothalamate
Methylglucamine, Iothalamic Acid

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.